

JH-II-127 and the LRRK2 Inhibition Pathway: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, suggesting that inhibiting LRRK2 is a promising therapeutic strategy. **JH-II-127** is a potent, selective, and brain-penetrant inhibitor of LRRK2. This technical guide provides an in-depth overview of the **JH-II-127** LRRK2 inhibition pathway, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

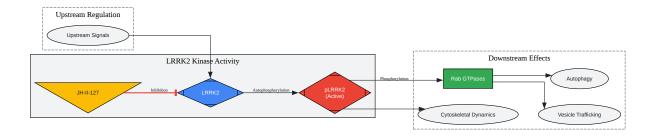
Mechanism of Action of JH-II-127

JH-II-127 is a pyrrolopyrimidine compound that acts as a highly potent inhibitor of LRRK2 kinase activity.[1][2][3] It effectively inhibits both wild-type LRRK2 and various mutant forms, including the common G2019S mutation.[2][3] The primary mechanism of action involves the direct inhibition of the LRRK2 kinase domain, which prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key indicator of LRRK2 inhibition is the reduced phosphorylation of specific serine residues, notably Ser910 and Ser935.[1][2]

LRRK2 Signaling Pathway



The LRRK2 signaling pathway is intricate and involved in numerous cellular processes. LRRK2 has been shown to interact with components of the mitogen-activated protein kinase (MAPK) and WNT/Planar Cell Polarity (PCP) signaling pathways.[1][4] It also plays a crucial role in vesicular trafficking, autophagy, and cytoskeletal dynamics, partly through its interaction with a variety of Rab GTPases.[1][5] The inhibition of LRRK2 by compounds like **JH-II-127** is expected to modulate these downstream pathways, thereby mitigating the pathological effects of LRRK2 hyperactivation.



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JH-II-127 Inhibition of the LRRK2 Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for **JH-II-127**.

Table 1: In Vitro Inhibitory Activity of JH-II-127 against LRRK2 Variants



LRRK2 Variant	IC50 (nM)
Wild-Type	6.0 - 6.6
G2019S	2.0 - 2.2
A2016T	47.7 - 48
G2019S + A2016T	3,080
Data sourced from MedchemExpress, Cayman Chemical, and Tocris Bioscience.[4][6][7]	

Table 2: Cellular Activity of JH-II-127

Cell Line	Target	Effect	Concentration
HEK293 (stably expressing WT or G2019S LRRK2)	pLRRK2 (Ser910/Ser935)	Substantial inhibition	0.1 - 0.3 μΜ
Human Lymphoblastoid Cells (endogenous LRRK2)	pLRRK2 (Ser910/Ser935)	Inhibition	0.1 - 0.3 μΜ
Data from Hatcher et al., 2015.[1]			

Table 3: In Vivo Activity of JH-II-127 in Mice



Tissue	Target	Dose (mg/kg, i.p.)	Effect
Brain	pLRRK2 (Ser935)	10	Partial Inhibition
Brain	pLRRK2 (Ser935)	30	Near Complete Inhibition
Brain, Spleen, Kidney	pLRRK2 (Ser935)	100	Near Complete Inhibition
Data from Hatcher et al., 2015 and MedchemExpress.[1]			

Table 4: Pharmacokinetic Parameters of JH-II-127 in Mice

Parameter	Value	Dosing
Oral Bioavailability (F)	116%	10 mg/kg p.o.
Half-life (t1/2)	0.66 h	10 mg/kg p.o.
Plasma Exposure (AUClast)	3094 h*ng/mL	10 mg/kg p.o.
Brain/Plasma Ratio	0.45	2 mg/kg i.v.
Data from Hatcher et al., 2015.		

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and can be used to determine the IC50 of **JH-II-127**.[9]

Materials:



- · Recombinant LRRK2 (WT or mutant)
- Myelin Basic Protein (MBP) as a substrate
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
- ATP solution (cold)
- [y-32P]ATP
- JH-II-127 stock solution in DMSO
- SDS-PAGE sample buffer
- PVDF membrane
- Phosphor screen or X-ray film

Procedure:

- Prepare kinase reactions on ice in 1.5 ml tubes. Each reaction should contain LRRK2, MBP, and kinase buffer.
- Add JH-II-127 at various concentrations (or DMSO for control).
- Initiate the reaction by adding a mix of cold ATP and [y-32P]ATP.
- Incubate at 30°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 10 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Dry the membrane and expose it to a phosphor screen or X-ray film to detect radiolabeled MBP.



Quantify the band intensities to determine the extent of phosphorylation and calculate IC50 values.

Immunoblotting for pLRRK2 (Ser935) in Cell Lysates

This protocol is for assessing the cellular activity of JH-II-127.[10][11]

Materials:

- Cultured cells (e.g., HEK293, lymphoblastoid cells)
- JH-II-127
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pLRRK2 (Ser935) and anti-total LRRK2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Treat cells with various concentrations of JH-II-127 (or DMSO) for a specified time (e.g., 90 minutes).
- Wash cells with PBS and lyse with ice-cold lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature protein samples in SDS-PAGE sample buffer.

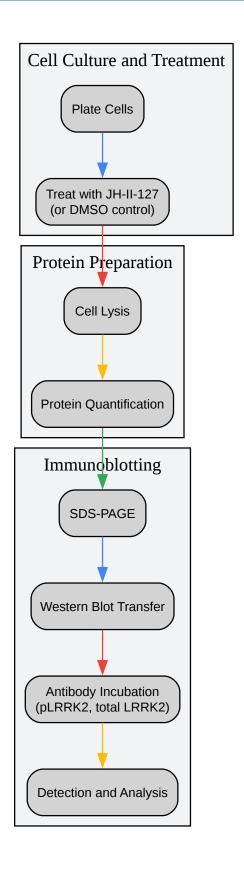
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- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using a chemiluminescent substrate.
- Quantify the band intensities for pLRRK2 and total LRRK2 to determine the relative phosphorylation level.





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Workflow for Immunoblotting Analysis of LRRK2 Phosphorylation.



Pharmacodynamic Study in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of **JH-II-127**.[8][12]

Materials:

- Wild-type C57BL/6 mice
- JH-II-127 formulation for injection (e.g., in 5% NMP / 95% PEG 300)
- Dissection tools
- · Liquid nitrogen
- Tissue homogenization buffer
- Immunoblotting reagents (as described above)

Procedure:

- Administer **JH-II-127** to mice via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
- At a specified time point post-administration (e.g., 1 hour), euthanize the mice.
- Rapidly dissect tissues of interest (e.g., brain, kidney, spleen) and snap-freeze in liquid nitrogen.
- Homogenize the tissues in lysis buffer and prepare lysates as described for cultured cells.
- Perform immunoblotting for pLRRK2 (Ser935) and total LRRK2 to assess the extent of target engagement in vivo.

Conclusion

JH-II-127 is a valuable research tool and a promising therapeutic candidate for Parkinson's disease. Its high potency, selectivity, and brain penetrance make it an ideal compound for studying the LRRK2 signaling pathway and its role in neurodegeneration. The provided data and protocols offer a comprehensive guide for researchers working in this field.



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